molecular formula C8H8N4 B2667475 6-Azido-2,3-dihydro-1H-indole CAS No. 2460756-69-6

6-Azido-2,3-dihydro-1H-indole

Cat. No.: B2667475
CAS No.: 2460756-69-6
M. Wt: 160.18
InChI Key: QOOXJIOWTZAQAT-UHFFFAOYSA-N
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Description

6-Azido-2,3-dihydro-1H-indole is a derivative of indole . Indole is a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .


Molecular Structure Analysis

The molecular structure of 2,3-dihydro-1H-indole, a closely related compound, is available . It has a molecular weight of 119.1638 and its IUPAC Standard InChI is InChI=1S/C8H9N/c1-2-4-8-7 (3-1)5-6-9-8/h1-4,9H,5-6H2 .

Scientific Research Applications

Synthesis and Functionalization of Indoles

Indoles, including derivatives that are structurally similar to 6-Azido-2,3-dihydro-1H-indole, are synthesized and functionalized through various chemical reactions, highlighting their significance in organic chemistry and material science. The palladium-catalyzed reactions, for instance, offer versatile methods for the synthesis of indole derivatives, enabling the creation of a wide range of biologically active compounds (Cacchi & Fabrizi, 2005). Similarly, gold-catalyzed cascade cyclization of (azido)ynamides to form [1,4]oxazino[3,2-b]indoles and 1H-pyrazino[2,3-b]indoles (Shen et al., 2015) showcases the potential of using such methods for the synthesis of complex indole-based structures, potentially including this compound.

Biomedical Applications

Indole derivatives exhibit a broad spectrum of biological and pharmacological activities. The review on the biomedical importance of indoles by Kaushik et al., 2013 emphasizes their role in drug discovery and analysis, suggesting potential research interest in this compound for similar applications.

Antioxidant Activities

Indoles and their derivatives are known for their antioxidant properties. The study on the free radical-scavenging activity of indolic compounds in various media by Cano et al., 2003 supports the exploration of this compound for its potential antioxidant activities, given its structural relation to indoles.

Electrochemical Applications

The electrochemical dearomative 2,3-difunctionalization of indoles to produce dialkoxy or diazido indolines (Wu et al., 2019) opens avenues for the application of this compound in electrochemical synthesis and functionalization, showcasing the molecule's potential in material science and synthetic chemistry.

Mechanistic Insights in Arylation Reactions

Understanding the palladium-catalyzed arylation of indoles provides mechanistic insights that could be applicable to the functionalization of this compound, enhancing the molecule's utility in organic synthesis and drug development (Lane et al., 2005).

Future Directions

The future directions in the research of indole derivatives like 6-Azido-2,3-dihydro-1H-indole could involve exploring their synthesis methods, investigating their biological properties, and developing new useful derivatives .

Properties

IUPAC Name

6-azido-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-12-11-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOXJIOWTZAQAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC(=C2)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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